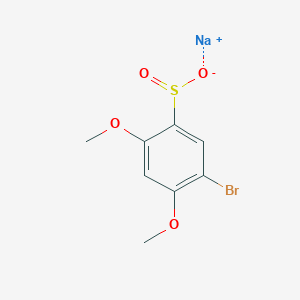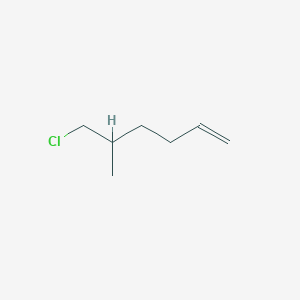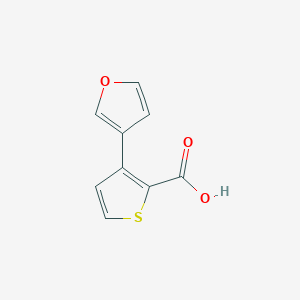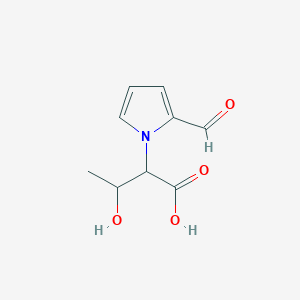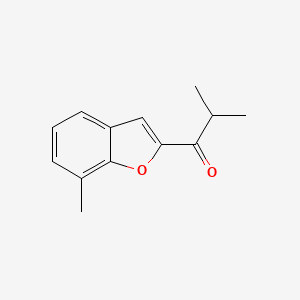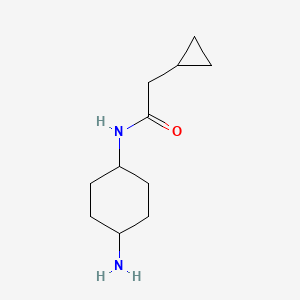
N-(4-aminocyclohexyl)-2-cyclopropylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-aminocyclohexyl)-2-cyclopropylacetamide is an organic compound that features a cyclohexyl ring substituted with an amino group and a cyclopropylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-2-cyclopropylacetamide typically involves the following steps:
Starting Material: The synthesis begins with 4-aminocyclohexanol.
Cyclopropylation: The cyclopropyl group is introduced through a reaction with cyclopropylacetyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
For industrial-scale production, the process may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to hydrogenate the precursor compounds.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Utilizing techniques such as crystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
N-(4-aminocyclohexyl)-2-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of nitro or hydroxylamine derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted cyclopropyl derivatives.
科学研究应用
N-(4-aminocyclohexyl)-2-cyclopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(4-aminocyclohexyl)-2-cyclopropylacetamide involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(4-aminocyclohexyl)-ethyl acetate
- N-(4-aminocyclohexyl)-2-cyclopropylacetamide analogs
- Cyclohexylamine derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a cyclopropyl and an acetamide group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H20N2O |
|---|---|
分子量 |
196.29 g/mol |
IUPAC 名称 |
N-(4-aminocyclohexyl)-2-cyclopropylacetamide |
InChI |
InChI=1S/C11H20N2O/c12-9-3-5-10(6-4-9)13-11(14)7-8-1-2-8/h8-10H,1-7,12H2,(H,13,14) |
InChI 键 |
RFJVSZVIBOZGEA-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CC(=O)NC2CCC(CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


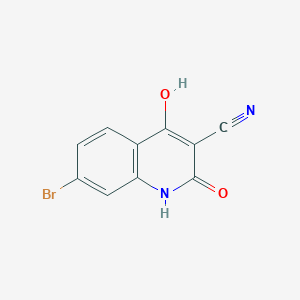
![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13177993.png)
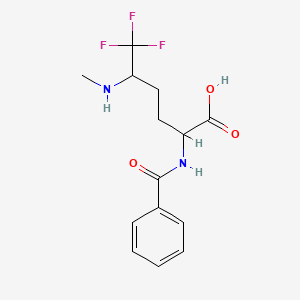
![5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B13178000.png)

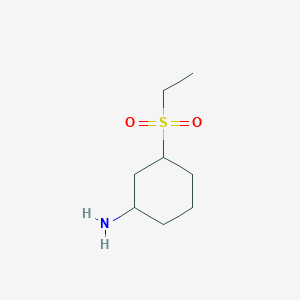
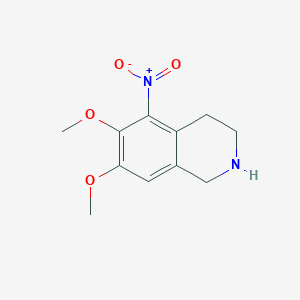
![tert-butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13178053.png)
![Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13178056.png)
